molecular formula C5H10ClN3S B3419887 [(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride CAS No. 1609401-00-4

[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride

Cat. No. B3419887
CAS RN: 1609401-00-4
M. Wt: 179.67 g/mol
InChI Key: RPAUQWMGQNPJIA-UHFFFAOYSA-N
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Description

“[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1609401-00-4 . It has a molecular weight of 217.14 . The IUPAC name for this compound is (5-ethyl-1H-1lambda3,3,4-thiadiazol-2-yl)methanamine dihydrochloride .


Molecular Structure Analysis

The InChI code for “[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride” is 1S/C5H10N3S.2ClH/c1-2-4-7-8-5(3-6)9-4;;/h9H,2-3,6H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

“[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride” is a solid at room temperature . It has a molecular weight of 217.14 . The compound is stored at temperatures between 28 C .

Scientific Research Applications

Anticancer Applications

Thiadiazole derivatives, including [(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride, have been studied for their potential as anticancer agents . The mesoionic character of the thiadiazole ring allows these compounds to cross cellular membranes and interact strongly with biological targets . They demonstrate in vitro and/or in vivo efficacy across various cancer models .

Antimicrobial Applications

1,3,4-Thiadiazole derivatives have been synthesized and evaluated as potent antimicrobial agents . The synthesized 1,3,4-thiadiazole derivatives were tested against E. coli, B. mycoides, and C. albicans .

Fluorescent Probes

Derivatives of thiadiazole have found broad applications as fluorescent probes . Their unique chemical structure allows them to interact with light in ways that make them useful for this purpose .

Food Additives

Thiadiazole derivatives have also been used as food additives . Their antimicrobial properties can help to preserve food and extend its shelf life .

Polymer Chemistry

In the field of polymer chemistry, thiadiazole derivatives have been used . Their unique chemical properties can contribute to the creation of new types of polymers .

Antifungal Applications

Compounds with a 2-amino-1,3,4-thiadiazole structure have been shown to exhibit antifungal activities . This makes them potential candidates for the development of new antifungal drugs .

Antiparasitic Applications

2-Amino-1,3,4-thiadiazoles have also been found to have antiparasitic activities . This opens up possibilities for their use in the treatment of parasitic infections .

Inhibitor Applications

Thiadiazole derivatives have been used as inhibitors in various biological processes . For example, BPTES, a thiadiazole derivative, has been reported to inhibit pancreatic invasive ductal adenocarcinoma cell proliferation .

Safety and Hazards

The MSDS (Material Safety Data Sheet) for “[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride” can be found at the provided link . It’s important to refer to the MSDS for detailed safety and handling information.

Future Directions

As for future directions, more research is needed to fully understand the properties and potential applications of “[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride”. Given the antimicrobial activity of similar compounds , it could be interesting to explore its potential use in medical or industrial applications.

properties

IUPAC Name

(5-ethyl-1,3,4-thiadiazol-2-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S.2ClH/c1-2-4-7-8-5(3-6)9-4;;/h2-3,6H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSDQROFTQLILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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